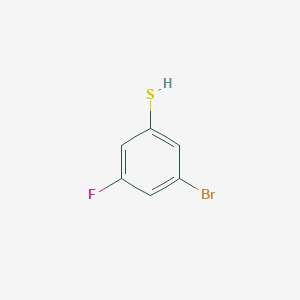

3-Bromo-5-fluorobenzenethiol

Description

BenchChem offers high-quality 3-Bromo-5-fluorobenzenethiol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-5-fluorobenzenethiol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-5-fluorobenzenethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrFS/c7-4-1-5(8)3-6(9)2-4/h1-3,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGVUNSZTZDPBEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1S)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrFS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60625551 | |

| Record name | 3-Bromo-5-fluorobenzene-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60625551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179161-18-3 | |

| Record name | 3-Bromo-5-fluorobenzene-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60625551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-Bromo-5-fluorobenzenethiol chemical properties and reactivity

An In-Depth Technical Guide to the Chemical Properties and Reactivity of 3-Bromo-5-fluorobenzenethiol

Introduction

3-Bromo-5-fluorobenzenethiol is a trifunctional aromatic compound of significant interest to researchers in medicinal chemistry, agrochemicals, and materials science. Possessing a nucleophilic thiol group, a bromine atom amenable to cross-coupling reactions, and a fluorine atom that can modulate physicochemical properties, this molecule serves as a versatile building block for the synthesis of complex molecular architectures. Its strategic substitution pattern allows for selective, stepwise functionalization, providing a powerful tool for generating molecular diversity. This guide offers an in-depth exploration of its chemical properties and reactivity, providing field-proven insights and detailed experimental protocols for its application in modern synthetic chemistry.

Chemical and Physical Properties

The accurate characterization of a reagent is fundamental to its effective application. 3-Bromo-5-fluorobenzenethiol is a distinct chemical entity with the key identifiers and properties summarized below. While comprehensive experimental data for this specific molecule is not widely published, known values are provided, and others can be estimated based on analogous structures.

| Property | Value | Source(s) |

| IUPAC Name | 3-Bromo-5-fluorobenzenethiol | N/A |

| CAS Number | 179161-18-3 | [1][2] |

| Molecular Formula | C₆H₄BrFS | [2] |

| Molecular Weight | 207.07 g/mol | [2] |

| Appearance | Data not available (likely a liquid or low-melting solid with a strong odor) | N/A |

| Boiling Point | Data not available | N/A |

| Melting Point | Data not available | N/A |

| Density | Data not available | N/A |

| Hazard Classification | Irritant | [2] |

Reactivity and Synthetic Applications

The synthetic utility of 3-Bromo-5-fluorobenzenethiol stems from the distinct reactivity of its three key functional components: the thiol group, the bromo substituent, and the fluoro substituent. This allows for a modular approach to synthesis, where each site can be addressed under specific reaction conditions.

Reactions at the Thiol (-SH) Moiety

The thiol group is the most acidic and nucleophilic site on the molecule, making it the primary center for reactivity under basic or oxidative conditions.

Like other thiophenols, 3-Bromo-5-fluorobenzenethiol is significantly more acidic than its corresponding phenol analog. Deprotonation with a suitable base (e.g., NaOH, NaH, K₂CO₃) readily generates the corresponding thiolate anion. This thiolate is a soft, highly potent nucleophile that selectively attacks soft electrophiles.

The thiol group is readily oxidized to form a disulfide bond. This transformation is a common and often unavoidable side reaction if reactions are not performed under an inert atmosphere. However, it can also be a deliberate and high-yielding synthetic step. Mild oxidizing agents such as iodine (I₂), hydrogen peroxide (H₂O₂), or even atmospheric oxygen can effect this coupling. This reaction is crucial in fields where reversible covalent linkages are desired, such as in dynamic combinatorial chemistry or drug delivery systems.

Caption: Oxidative coupling of 3-Bromo-5-fluorobenzenethiol.

The high nucleophilicity of the thiolate makes it an excellent partner for S-alkylation reactions with alkyl halides via a classic Sₙ2 mechanism. This reaction provides a straightforward route to a wide variety of thioethers (sulfides), which are important structural motifs in many biologically active molecules.

Caption: S-Alkylation workflow via thiolate formation.

Reactions at the Aryl Halide (C-Br) Moiety

The carbon-bromine bond is the primary site for transition metal-catalyzed cross-coupling reactions. This reactivity opens the door to the formation of new carbon-carbon and carbon-heteroatom bonds, dramatically increasing the molecular complexity.

In palladium-catalyzed cross-coupling reactions, the C-Br bond is far more reactive than the C-F bond. The bond dissociation energy of a C-Br bond is significantly lower than that of a C-F bond, making it much more susceptible to oxidative addition to a low-valent metal center (e.g., Pd(0)), which is the crucial first step in most cross-coupling catalytic cycles. This differential reactivity allows for highly selective functionalization at the bromine-substituted position while leaving the fluorine atom untouched.

The C-Br bond of 3-Bromo-5-fluorobenzenethiol is an excellent handle for a variety of powerful cross-coupling reactions, including:

-

Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds.

-

Heck Coupling: Reaction with alkenes to form substituted alkenes.

-

Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds.

-

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

These reactions provide reliable and versatile methods for attaching diverse functional groups to the aromatic core.

Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.

Reactivity at the Aryl Halide (C-F) Moiety

While typically less reactive than other halogens in many contexts, fluorine is paradoxically the best leaving group for nucleophilic aromatic substitution (SₙAr). This is because the rate-determining step is the initial attack by the nucleophile to form a negatively charged Meisenheimer complex. The high electronegativity of fluorine strongly stabilizes this intermediate through an inductive effect, lowering the activation energy of this step.

However, for SₙAr to be efficient, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (e.g., -NO₂, -CN) positioned ortho or para to the leaving group. In 3-Bromo-5-fluorobenzenethiol, the bromine and thiol groups are not strongly electron-withdrawing, making SₙAr at the C-F position challenging under standard conditions. This reaction would likely require harsh conditions (high temperatures, strong bases) or specialized catalytic systems.

Experimental Protocols

The following protocols are representative procedures that can be adapted for 3-Bromo-5-fluorobenzenethiol. All manipulations should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE).

Caption: General experimental workflow for organic synthesis.

Protocol 1: Oxidative Dimerization to Bis(3-bromo-5-fluorophenyl) disulfide

This protocol utilizes a mild and environmentally benign oxidant system.

-

Rationale: Hydrogen peroxide is an inexpensive and clean oxidant, with water as its only byproduct. A catalytic amount of an iodide source (like NaI or KI) is used to generate molecular iodine in situ, which is the active oxidant for the thiol.

-

Step-by-Step Methodology:

-

To a round-bottom flask, add 3-Bromo-5-fluorobenzenethiol (1.0 eq).

-

Dissolve the thiol in a suitable solvent such as ethanol or isopropanol (approx. 0.2 M concentration).

-

Add potassium iodide (KI) (0.05 eq) to the solution and stir until dissolved.

-

Slowly add hydrogen peroxide (30% aqueous solution, 1.1 eq) dropwise to the stirring solution at room temperature.

-

Allow the reaction to stir at room temperature for 2-4 hours. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with water. If the product precipitates, it can be collected by filtration.

-

If the product remains in solution, extract the mixture with ethyl acetate (3x).

-

Combine the organic layers, wash with saturated aqueous sodium thiosulfate solution to remove any residual iodine, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

-

The crude product can be purified by recrystallization or column chromatography on silica gel if necessary.

-

Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol describes a general method for forming a C-N bond at the C-Br position.

-

Rationale: The Buchwald-Hartwig amination is a robust method for arylamine synthesis. A palladium catalyst, typically with a specialized phosphine ligand, is required to facilitate the catalytic cycle. A strong, non-nucleophilic base is used to deprotonate the amine and facilitate the final reductive elimination step. Toluene is a common high-boiling solvent suitable for this transformation.

-

Step-by-Step Methodology:

-

To an oven-dried Schlenk flask, add Pd₂(dba)₃ (palladium catalyst, 0.01 eq) and Xantphos (phosphine ligand, 0.02 eq).

-

Add sodium tert-butoxide (NaOtBu) (strong base, 1.4 eq).

-

Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times.

-

Under a positive pressure of argon, add anhydrous toluene via syringe.

-

Add 3-Bromo-5-fluorobenzenethiol (1.0 eq) followed by the desired amine (1.2 eq).

-

Heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours. Monitor the reaction by TLC or LC-MS.

-

After cooling to room temperature, quench the reaction by carefully adding water.

-

Dilute with ethyl acetate and transfer to a separatory funnel. Separate the layers.

-

Extract the aqueous layer with ethyl acetate (2x).

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel.

-

Safety and Handling

As a professional in a laboratory setting, adherence to safety protocols is paramount.

-

General Hazards: 3-Bromo-5-fluorobenzenethiol is classified as an irritant[2]. Based on analogous structures like 3-bromofluorobenzene and other aryl halides, it should be considered harmful if swallowed and may cause skin and serious eye irritation[3][4][5].

-

Odor: Thiols are notorious for their powerful and unpleasant odors. All manipulations must be conducted in a well-ventilated chemical fume hood.

-

Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (nitrile is a common choice), and safety glasses or goggles.

-

Handling: Avoid inhalation of vapors and contact with skin and eyes. In case of contact, wash the affected area thoroughly with soap and water.

-

Storage: Store in a cool, dry, well-ventilated area away from oxidizing agents. The container should be tightly sealed, preferably under an inert atmosphere to prevent oxidation of the thiol group.

Conclusion

3-Bromo-5-fluorobenzenethiol stands out as a highly valuable and versatile synthetic intermediate. The orthogonal reactivity of its thiol and aryl bromide functionalities allows for precise and selective chemical modifications. By leveraging the reactions of the nucleophilic thiol center and the capacity of the C-Br bond to engage in robust cross-coupling chemistry, researchers can efficiently construct complex molecules for applications ranging from drug discovery to advanced materials. A thorough understanding of its reactivity profile, as outlined in this guide, is key to unlocking its full synthetic potential.

References

-

3-Bromo-5-fluorobenzene-1-thiol . ChemBK. [Link]

-

3-Bromo-5-Chlorobenzotrifluoride CAS No.:928783-85-1 . AHH Chemical Co., Ltd. [Link]

-

3-Bromo-5-fluorobenzotrifluoride | C7H3BrF4 | CID 2736323 . PubChem. [Link]

- Preparation method of 3, 4, 5-trifluoro bromobenzene - CN103601613B.

-

1-Bromo-3-chloro-5-fluorobenzene | C6H3BrClF | CID 2736223 . PubChem. [Link]

-

1-Bromo-3-chloro-5-fluorobenzene CAS 33863-76-2 . Home Sunshine Pharma. [Link]

-

1-Bromo-3-fluorobenzene | C6H4BrF | CID 14082 . PubChem. [Link]

Sources

- 1. 3-Bromo-5-fluorobenzene-1-thiol [chembk.com]

- 2. matrixscientific.com [matrixscientific.com]

- 3. 3-Bromo-5-fluorobenzotrifluoride | C7H3BrF4 | CID 2736323 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fishersci.com [fishersci.com]

- 5. 1-Bromo-3-fluorobenzene | C6H4BrF | CID 14082 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Purification of 3-Bromo-5-fluorobenzenethiol

This guide provides a comprehensive overview of the synthesis and purification of 3-bromo-5-fluorobenzenethiol, a key intermediate in the development of pharmaceuticals and agrochemicals. The methodologies detailed herein are curated for researchers, scientists, and professionals in drug development, emphasizing practical insights and robust procedural frameworks.

Introduction

3-Bromo-5-fluorobenzenethiol is a halogenated aromatic thiol whose structural motifs are of significant interest in medicinal chemistry. The presence of bromine and fluorine atoms on the benzene ring allows for diverse downstream functionalization, making it a valuable building block in the synthesis of complex molecules. This document outlines two primary synthetic pathways for its preparation, followed by a detailed discussion on purification strategies to achieve high-purity material suitable for further applications.

Chemical and Physical Properties

A thorough understanding of the physical and chemical properties of the starting materials, intermediates, and the final product is crucial for a successful synthesis.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) |

| 3-Bromo-5-fluoroaniline | C₆H₅BrFN | 190.01 | ~226 | ~1.7 |

| Sodium Nitrite | NaNO₂ | 69.00 | 320 (decomposes) | 2.168 |

| Potassium Ethyl Xanthate | C₃H₅KOS₂ | 160.30 | Decomposes | 1.558 |

| 3-Bromo-5-fluorobenzenethiol | C₆H₄BrFS | 207.07 | Not readily available | Not readily available |

Synthetic Pathways

Two robust synthetic routes for the preparation of 3-bromo-5-fluorobenzenethiol are presented below. The choice of pathway may depend on the availability of starting materials, scalability, and desired purity of the final product.

Route 1: Diazotization of 3-Bromo-5-fluoroaniline followed by Reaction with a Xanthate

This is a widely adopted and reliable method for the synthesis of aryl thiols from the corresponding anilines. The reaction proceeds via a diazonium salt intermediate, which is then converted to a xanthate ester, followed by hydrolysis to yield the desired thiol.

Caption: Diazotization of 3-bromo-5-fluoroaniline followed by xanthate formation and hydrolysis.

Step 1: Diazotization of 3-Bromo-5-fluoroaniline

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add 3-bromo-5-fluoroaniline (1 equivalent).

-

Add a solution of hydrochloric acid (3 equivalents) in water.

-

Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.

-

Prepare a solution of sodium nitrite (1.1 equivalents) in water.

-

Add the sodium nitrite solution dropwise to the aniline suspension, maintaining the temperature between 0-5 °C. The addition should be slow to control the exothermic reaction and prevent the decomposition of the diazonium salt.[1]

-

After the addition is complete, stir the mixture for an additional 30 minutes at the same temperature. The formation of the diazonium salt is indicated by a clear solution.

Step 2: Formation of the Xanthate Ester

-

In a separate beaker, dissolve potassium ethyl xanthate (1.2 equivalents) in water.

-

Cool the xanthate solution to 10-15 °C.

-

Slowly add the previously prepared cold diazonium salt solution to the xanthate solution with continuous stirring. A yellow to orange precipitate of the xanthate ester should form.

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours to ensure complete reaction.

Step 3: Hydrolysis to 3-Bromo-5-fluorobenzenethiol

-

Filter the precipitated xanthate ester and wash it with cold water.

-

Transfer the crude xanthate ester to a round-bottom flask.

-

Add a solution of sodium hydroxide (3-4 equivalents) in a mixture of water and ethanol.

-

Reflux the mixture for 4-6 hours until the hydrolysis is complete (can be monitored by TLC).

-

Cool the reaction mixture to room temperature and acidify with a mineral acid (e.g., HCl) to a pH of 1-2 to precipitate the thiol.

-

The crude 3-bromo-5-fluorobenzenethiol will separate as an oil or a solid.

-

Low Temperature for Diazotization: Diazonium salts are generally unstable and can decompose at higher temperatures. Maintaining a low temperature (0-5 °C) is critical for maximizing the yield of the diazonium salt.[1]

-

Use of Xanthate: The Leuckart thiophenol reaction, which employs a xanthate, is a classic and effective method for converting diazonium salts to thiols.[2][3] It offers a more controlled and often higher-yielding alternative to direct reaction with sulfide salts.

-

Alkaline Hydrolysis: The hydrolysis of the xanthate ester is carried out under basic conditions to deprotonate the initially formed thiol, preventing its potential side reactions and driving the reaction to completion.

Route 2: Reduction of 3-Bromo-5-fluorobenzenesulfonyl Chloride

Sources

Spectroscopic Characterization of 3-Bromo-5-fluorobenzenethiol: A Technical Guide

Introduction

3-Bromo-5-fluorobenzenethiol is a halogenated aromatic thiol of significant interest in medicinal chemistry and materials science. Its unique substitution pattern, featuring a bromine atom, a fluorine atom, and a thiol group on a benzene ring, imparts specific physicochemical properties that make it a valuable building block for the synthesis of novel therapeutic agents and functional materials. The precise characterization of this molecule is paramount for its effective utilization, and spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for confirming its structure and purity.

This technical guide provides an in-depth analysis of the expected spectroscopic data for 3-Bromo-5-fluorobenzenethiol. As a Senior Application Scientist, the insights presented herein are grounded in both theoretical principles and practical considerations derived from extensive experience with the spectroscopic analysis of substituted aromatic compounds. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the synthesis and application of this and structurally related molecules.

Molecular Structure and Key Spectroscopic Features

The molecular structure of 3-Bromo-5-fluorobenzenethiol is foundational to understanding its spectroscopic signature. The interplay of the electron-withdrawing effects of the bromine and fluorine atoms and the electron-donating nature of the thiol group, along with their respective positions on the aromatic ring, dictates the chemical environment of each atom and bond, leading to a unique set of spectroscopic data.

Caption: Molecular structure of 3-Bromo-5-fluorobenzenethiol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For 3-Bromo-5-fluorobenzenethiol, both ¹H and ¹³C NMR will provide critical information about the electronic environment of the hydrogen and carbon atoms in the molecule.

¹H NMR Spectroscopy

Theoretical Considerations: The ¹H NMR spectrum of 3-Bromo-5-fluorobenzenethiol is expected to show signals for the three aromatic protons and the thiol proton. The chemical shifts (δ) of the aromatic protons are influenced by the electronic effects of the substituents. The bromine and fluorine atoms are electron-withdrawing, which will deshield the aromatic protons, causing them to resonate at a higher chemical shift (downfield). The thiol group is a weak electron-donating group. The coupling between the protons and the fluorine atom will result in characteristic splitting patterns.

Predicted ¹H NMR Data:

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-2 | 7.20 - 7.30 | triplet | J(H-F) ≈ 2-3 Hz, J(H-H) ≈ 2 Hz |

| H-4 | 7.00 - 7.10 | doublet of doublets | J(H-F) ≈ 8-10 Hz, J(H-H) ≈ 2 Hz |

| H-6 | 6.80 - 6.90 | doublet of doublets | J(H-F) ≈ 8-10 Hz, J(H-H) ≈ 2 Hz |

| S-H | 3.50 - 4.50 | singlet | - |

Justification:

-

H-2: This proton is situated between the electron-withdrawing bromine and fluorine atoms and will be the most deshielded of the aromatic protons. It will appear as a triplet due to coupling with the fluorine atom and H-4.

-

H-4: This proton is ortho to the bromine and meta to the fluorine and thiol groups. It will exhibit a doublet of doublets splitting pattern due to coupling with H-2 and the fluorine atom.

-

H-6: This proton is ortho to the fluorine and meta to the bromine and thiol groups. It will also appear as a doublet of doublets due to coupling with H-2 and the fluorine atom.

-

S-H: The thiol proton typically appears as a broad singlet, and its chemical shift can be concentration and solvent-dependent.

¹³C NMR Spectroscopy

Theoretical Considerations: The ¹³C NMR spectrum will show six distinct signals for the six carbon atoms in the benzene ring. The chemical shifts will be influenced by the attached substituents. The carbon atoms directly bonded to the electronegative bromine and fluorine atoms will be significantly deshielded.

Predicted ¹³C NMR Data:

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-1 (C-S) | 130 - 135 |

| C-2 | 115 - 120 |

| C-3 (C-Br) | 120 - 125 |

| C-4 | 125 - 130 |

| C-5 (C-F) | 160 - 165 (d, ¹J(C-F) ≈ 240-250 Hz) |

| C-6 | 110 - 115 |

Justification:

-

C-5 (C-F): The carbon directly attached to the highly electronegative fluorine atom will be the most deshielded and will exhibit a large one-bond coupling constant (¹J(C-F)).

-

C-3 (C-Br): The carbon bonded to the bromine atom will also be deshielded, but to a lesser extent than C-5.

-

C-1 (C-S): The carbon attached to the thiol group will be slightly shielded compared to an unsubstituted benzene ring.

-

The remaining carbons will have chemical shifts influenced by the combined electronic effects of the substituents.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Theoretical Considerations: The IR spectrum of 3-Bromo-5-fluorobenzenethiol will exhibit characteristic absorption bands for the S-H, aromatic C-H, C=C, C-F, and C-Br bonds.

Predicted IR Data:

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| S-H stretch | 2550 - 2600 | Weak |

| Aromatic C-H stretch | 3000 - 3100 | Medium |

| C=C stretch (aromatic) | 1450 - 1600 | Medium to Strong |

| C-F stretch | 1200 - 1300 | Strong |

| C-Br stretch | 500 - 600 | Strong |

Justification:

-

S-H Stretch: The S-H stretching vibration is typically weak and appears in a distinct region of the spectrum.

-

Aromatic C-H Stretch: The stretching vibrations of the C-H bonds on the benzene ring appear above 3000 cm⁻¹.

-

C=C Stretch: The characteristic stretching vibrations of the aromatic ring are observed in the 1450-1600 cm⁻¹ region.

-

C-F and C-Br Stretches: The C-F and C-Br stretching vibrations are strong and appear in the fingerprint region of the spectrum. The C-F stretch is at a higher frequency due to the higher electronegativity and lower mass of fluorine compared to bromine.[1]

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

Theoretical Considerations: In the mass spectrum of 3-Bromo-5-fluorobenzenethiol, the molecular ion peak (M⁺) is expected to be prominent. The presence of bromine, with its two isotopes ⁷⁹Br and ⁸¹Br in nearly a 1:1 ratio, will result in a characteristic M⁺ and M+2 isotopic pattern.

Predicted Mass Spectrometry Data:

-

Molecular Ion (M⁺): m/z 206 and 208 (in a ~1:1 ratio). The molecular formula is C₆H₄BrFS, and the calculated monoisotopic mass is approximately 205.92 g/mol .[2]

-

Major Fragmentation Pathways:

-

Loss of the thiol group (-SH): [M-SH]⁺ at m/z 173 and 175.

-

Loss of bromine (-Br): [M-Br]⁺ at m/z 127.

-

Loss of fluorine (-F): [M-F]⁺ is less likely but possible.

-

Caption: Predicted major fragmentation pathways for 3-Bromo-5-fluorobenzenethiol.

Experimental Protocols

To obtain high-quality spectroscopic data, the following experimental protocols are recommended:

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of 3-Bromo-5-fluorobenzenethiol in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (400 MHz or higher).

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. A spectral width of 0-12 ppm is appropriate.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A spectral width of 0-200 ppm is recommended. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

IR Spectroscopy

-

Sample Preparation: If the sample is a liquid, a thin film can be prepared between two KBr or NaCl plates. If it is a solid, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used, which requires minimal sample preparation.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for separation from any impurities.

-

Ionization: Electron Ionization (EI) is a common method for this type of molecule and will provide information on fragmentation patterns. Electrospray Ionization (ESI) or Chemical Ionization (CI) can be used for softer ionization to primarily observe the molecular ion.

-

Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-300).

Conclusion

The comprehensive spectroscopic analysis of 3-Bromo-5-fluorobenzenethiol, employing NMR, IR, and MS techniques, provides a detailed and unambiguous confirmation of its chemical structure. The predicted data presented in this guide, based on established spectroscopic principles and comparison with structurally related compounds, serves as a reliable reference for researchers. Adherence to the recommended experimental protocols will ensure the acquisition of high-quality data, facilitating the confident identification and characterization of this important synthetic building block.

References

-

MDPI. (2023, January 17). Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid. Retrieved from [Link]

-

CORE. (2016, September 8). Vibrational spectroscopic investigations, DFT computations, nonlinear optical and other molecular properties of 3-bromo-5-fluoro. Retrieved from [Link]

-

PubChem. 1-Bromo-3-fluorobenzene. Retrieved from [Link]

-

Magritek. 5-Bromo-1,2,3-trifluorobenzene. Retrieved from [Link]

-

PubChem. 3-Bromo-5-fluorobenzotrifluoride. Retrieved from [Link]

-

ResearchGate. Calculated nucleophilicity of phenols/thiophenols and experimental.... Retrieved from [Link]

-

PMC - NIH. (2025, January 2). Correlation of physicochemical properties with antioxidant activity in phenol and thiophenol analogues. Retrieved from [Link]

- Google Patents. CN109912396B - Synthetic method of 3-bromo-4-fluorobenzaldehyde.

-

PubChem. 1-Bromo-3-chloro-5-fluorobenzene. Retrieved from [Link]

-

MDPI. Heterocyclic Analogs of Thioflavones: Synthesis and NMR Spectroscopic Investigations. Retrieved from [Link]

-

Organic Chemistry Portal. Thiophenol synthesis by C-S coupling or substitution. Retrieved from [Link]

-

ACS Publications. (2026, January 30). Enzymatic Metal–Hydrogen Atom Transfer with a Cobalt Protoporphyrin Cofactor. Journal of the American Chemical Society. Retrieved from [Link]

-

Spectroscopy Online. (2023, September 1). Halogenated Organic Compounds. Retrieved from [Link]

-

The Royal Society of Chemistry. Supplementary Information. Retrieved from [Link]

-

National Institute of Standards and Technology. 1-Propene, 3-bromo-. NIST WebBook. Retrieved from [Link]

-

ResearchGate. FT-IR spectrum of 5-bromo-10-oxa-3-thiatricyclo[5.2.1.0 1,5]. Retrieved from [Link]

-

PubChem. (2026, January 18). 5-Bromo-3-fluoro-2-iodobenzenethiol. Retrieved from [Link]

-

National Institute of Standards and Technology. Benzene, 1-bromo-3-fluoro-. NIST WebBook. Retrieved from [Link]

Sources

Navigating the Solution Landscape: A Technical Guide to the Solubility of 3-Bromo-5-fluorobenzenethiol

Introduction: The Significance of 3-Bromo-5-fluorobenzenethiol in Modern Research

3-Bromo-5-fluorobenzenethiol is a halogenated aromatic thiol that is emerging as a valuable building block in the fields of medicinal chemistry and materials science. Its unique substitution pattern, featuring a bromine atom, a fluorine atom, and a thiol group on a benzene ring, offers a versatile platform for synthesizing complex molecules with tailored properties. The thiol group, in particular, provides a reactive handle for various chemical transformations, including nucleophilic substitution, oxidation, and coordination to metal centers. Understanding the solubility of this compound in common organic solvents is paramount for its effective utilization in synthesis, purification, and formulation, directly impacting reaction kinetics, yield, and the overall efficiency of research and development endeavors.

This in-depth technical guide provides a comprehensive overview of the predicted solubility of 3-bromo-5-fluorobenzenethiol in a range of common organic solvents. In the absence of extensive empirical data in the public domain, this guide leverages fundamental principles of chemical interactions to provide a robust predictive framework. Furthermore, it offers a detailed, field-proven experimental protocol for the precise determination of its thermodynamic solubility, empowering researchers to generate reliable data for their specific applications.

Theoretical Framework: Predicting Solubility from First Principles

The solubility of a solid in a liquid solvent is governed by the balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The adage "like dissolves like" serves as a fundamental guiding principle, suggesting that substances with similar polarities and intermolecular forces are more likely to be miscible.[1][2][3]

Molecular Structure and Polarity Analysis of 3-Bromo-5-fluorobenzenethiol

To predict the solubility of 3-bromo-5-fluorobenzenethiol, we must first dissect its molecular structure:

-

Aromatic Ring: The benzene core is inherently nonpolar and lipophilic, favoring interactions with nonpolar solvents through van der Waals forces.

-

Halogen Substituents (Br and F): The bromine and fluorine atoms are electronegative, inducing dipole moments and contributing to the overall polarity of the molecule.

-

Thiol Group (-SH): The thiol group is polar and, importantly, capable of acting as a weak hydrogen bond donor.[4]

Overall, 3-bromo-5-fluorobenzenethiol can be classified as a moderately polar molecule. Its solubility will therefore be dictated by a solvent's ability to effectively overcome the solute-solute interactions in the crystal lattice and establish favorable solute-solvent interactions.

Intermolecular Interactions at Play

The following diagram illustrates the key intermolecular forces that govern the dissolution of 3-bromo-5-fluorobenzenethiol in different types of organic solvents.

Caption: Intermolecular forces between the solute and various solvent types.

Predicted Solubility Profile of 3-Bromo-5-fluorobenzenethiol

Based on the principles of "like dissolves like" and the analysis of intermolecular forces, the following table provides a predicted solubility profile of 3-bromo-5-fluorobenzenethiol in a selection of common organic solvents.

| Solvent Class | Example Solvents | Dominant Intermolecular Forces | Predicted Solubility | Rationale |

| Nonpolar | Hexane, Toluene, Diethyl Ether | van der Waals | Low to Moderate | The nonpolar aromatic ring of the solute will interact favorably with these solvents, but the polar functional groups will limit solubility. |

| Polar Aprotic | Acetone, Ethyl Acetate, Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Dipole-Dipole | Moderate to High | These solvents possess significant dipole moments that can effectively interact with the polar C-Br, C-F, and S-H bonds of the solute, leading to good solvation. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Hydrogen Bonding, Dipole-Dipole | High | In addition to dipole-dipole interactions, these solvents can act as hydrogen bond donors and acceptors, interacting strongly with the thiol group of the solute. |

| Aqueous | Water | Hydrogen Bonding | Very Low | Despite the polarity of water and its ability to hydrogen bond, the large, nonpolar aromatic ring of 3-bromo-5-fluorobenzenethiol is expected to make it poorly soluble in aqueous media. |

Experimental Determination of Thermodynamic Solubility: A Validated Protocol

While theoretical predictions are invaluable for initial solvent screening, empirical determination of solubility is crucial for many applications. It is important to distinguish between thermodynamic and kinetic solubility.[5][6] Thermodynamic solubility represents the true equilibrium concentration of a solute in a solvent at a given temperature, whereas kinetic solubility is often a measure of the concentration at which a compound precipitates from a supersaturated solution and can be influenced by experimental conditions.[7][8] The following protocol details the "shake-flask" method, a gold-standard technique for determining thermodynamic solubility.[9]

Workflow for Thermodynamic Solubility Determination

Caption: Experimental workflow for the shake-flask method.

Detailed Step-by-Step Methodology

-

Preparation:

-

Accurately weigh an excess amount of 3-bromo-5-fluorobenzenethiol into a glass vial. "Excess" means that a visible amount of solid should remain undissolved at the end of the experiment.

-

Add a precise volume of the desired organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a shaker or rotator that is maintained at a constant temperature (e.g., 25 °C).

-

Agitate the suspension for a period sufficient to reach equilibrium. For many organic compounds, 24 to 48 hours is adequate, but this should be confirmed by taking measurements at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration has plateaued.

-

-

Phase Separation:

-

After the equilibration period, cease agitation and allow the vial to stand undisturbed at the same constant temperature for several hours to allow the undissolved solid to sediment.

-

Alternatively, the suspension can be centrifuged to accelerate the separation of the solid and liquid phases.[10]

-

-

Sampling and Filtration:

-

Carefully withdraw a known volume of the clear supernatant using a pipette. Be cautious not to disturb the sedimented solid.

-

Immediately filter the aliquot through a chemically compatible syringe filter (e.g., PTFE, 0.22 µm pore size) into a clean vial. This step is critical to remove any microscopic solid particles that could lead to an overestimation of solubility.[10]

-

-

Quantification:

-

Prepare a series of standard solutions of 3-bromo-5-fluorobenzenethiol of known concentrations in the same solvent.

-

Analyze the filtered sample and the standard solutions using a suitable analytical method:

-

High-Performance Liquid Chromatography (HPLC): This is often the preferred method due to its high sensitivity and specificity. A calibration curve is generated by plotting the peak area of the standards against their concentrations. The concentration of the sample is then determined from this curve.

-

UV-Vis Spectrophotometry: If the compound has a distinct chromophore and does not interfere with the solvent's absorbance, this can be a simpler method. A calibration curve is constructed by plotting absorbance versus concentration.

-

-

The measured concentration of the filtered supernatant represents the thermodynamic solubility of 3-bromo-5-fluorobenzenethiol in that solvent at the specified temperature.

-

Conclusion: A Practical Framework for Researchers

This technical guide provides a robust framework for understanding and determining the solubility of 3-bromo-5-fluorobenzenethiol in common organic solvents. By combining theoretical predictions based on molecular structure and intermolecular forces with a detailed, validated experimental protocol, researchers, scientists, and drug development professionals are well-equipped to make informed decisions regarding solvent selection for synthesis, purification, and formulation. The principles and methodologies outlined herein are not only applicable to 3-bromo-5-fluorobenzenethiol but can also be adapted for the characterization of other novel chemical entities, thereby accelerating the pace of innovation in chemical and pharmaceutical research.

References

-

Khan Academy. (n.d.). Solubility of organic compounds. Retrieved from [Link][1]

-

LibreTexts. (2024, August 31). 2.6.1: Like Dissolves Like. Chemistry LibreTexts. Retrieved from [Link][2]

-

Oreate AI. (2025, December 30). Understanding 'Like Dissolves Like': The Chemistry Behind Solubility. Oreate AI Blog. Retrieved from [Link][3]

-

Dénès, F., Pichowicz, M., Povie, G., & Renaud, P. (2020). Solvent Effect on Thiol–Ene Kinetics and Reactivity of Carbon and Sulfur Radicals. The Journal of Physical Chemistry A, 124(12), 2345–2353. [Link][4]

-

Brittain, H. G. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. Retrieved from [Link][5]

-

ResearchGate. (2025, August 5). Thermodynamic vs. kinetic solubility: Knowing which is which. Retrieved from [Link][6]

-

Al-Ghaban, A. M., & Al-Assi, A. H. (2020). Kinetic solubility: Experimental and machine-learning modeling perspectives. Journal of Computer-Aided Molecular Design, 34(11), 1205–1217. [Link][8]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link][9]

-

Gamsjäger, H., et al. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Journal of Chemical & Engineering Data, 64(3), 897-903. [Link][10]

Sources

- 1. Khan Academy [khanacademy.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Understanding 'Like Dissolves Like': The Chemistry Behind Solubility - Oreate AI Blog [oreateai.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 6. researchgate.net [researchgate.net]

- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 8. Kinetic solubility: Experimental and machine-learning modeling perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. lup.lub.lu.se [lup.lub.lu.se]

- 10. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Stability, Storage, and Handling of 3-Bromo-5-fluorobenzenethiol for Research and Development Applications

Introduction: The Critical Role of a Versatile Building Block

3-Bromo-5-fluorobenzenethiol is a halogenated aromatic thiol that serves as a crucial intermediate in the synthesis of complex molecules, particularly within the pharmaceutical and materials science sectors.[1] Its unique substitution pattern—featuring a nucleophilic thiol group and electronically influential bromo and fluoro substituents—makes it a valuable synthon for constructing new chemical entities. However, the very reactivity that makes this compound useful also renders it susceptible to degradation, primarily through oxidation. Maintaining the chemical integrity of 3-Bromo-5-fluorobenzenethiol from procurement to application is paramount for ensuring the reliability, reproducibility, and success of synthetic outcomes.

This guide provides an in-depth analysis of the stability profile of 3-Bromo-5-fluorobenzenethiol, outlines scientifically-grounded storage and handling protocols, and offers expert insights to preserve its purity and reactivity for researchers, scientists, and drug development professionals.

Section 1: The Chemical Heart of Stability: The Thiophenol Moiety

The stability of 3-Bromo-5-fluorobenzenethiol is overwhelmingly dictated by the chemistry of its thiol (-SH) functional group. Aromatic thiols, or thiophenols, are known for their propensity to undergo oxidation, a characteristic that represents the primary pathway for degradation.

Key Chemical Features:

-

Nucleophilic Thiol Group: The sulfur atom possesses lone pairs of electrons and a polarizable S-H bond, making it a potent nucleophile and a target for oxidative processes.[2]

-

Acidity: Aromatic thiols are generally more acidic than their aliphatic counterparts, meaning the thiolate anion (ArS⁻) can form more readily, especially in the presence of a base.[3] This thiolate is even more susceptible to oxidation than the neutral thiol.

-

Halogen Substituents: The electron-withdrawing nature of the bromine and fluorine atoms on the aromatic ring influences the electronic properties of the thiol group, modulating its reactivity.

The most significant and common degradation reaction is the oxidative coupling of two thiol molecules to form the corresponding disulfide, bis(3-bromo-5-fluorophenyl) disulfide.

Section 2: The Primary Degradation Pathway: Oxidative Dimerization to Disulfide

The conversion of thiols to disulfides is a thermodynamically favorable process that can be initiated by various oxidants, the most common of which is atmospheric oxygen.[4][5] This process can be accelerated by several factors, including exposure to light, the presence of trace metal ions, and basic conditions.[6]

The reaction proceeds as follows:

This dimerization results in the loss of the active thiol, compromising the purity of the material and potentially leading to failed reactions or the formation of significant, difficult-to-remove impurities.

Section 3: Recommended Storage Conditions for Maximizing Shelf-Life

To mitigate oxidative degradation and preserve the compound's integrity, a multi-faceted storage strategy is essential. The following conditions are derived from best practices for handling air-sensitive and reactive aromatic thiols.[7][8][9][10]

| Parameter | Recommendation | Scientific Rationale & Causality |

| Temperature | Store in a cool environment (2–8 °C Recommended). | Reduces the kinetic rate of the oxidation reaction. Lower temperatures slow down molecular motion, decreasing the frequency and energy of collisions that lead to degradation. |

| Atmosphere | Store under an inert atmosphere (Nitrogen or Argon). | Directly eliminates atmospheric oxygen, the primary oxidant responsible for disulfide formation. This is the most critical factor for long-term stability.[5][6] |

| Container | Use a tightly sealed, opaque container (e.g., amber glass vial with a PTFE-lined cap). | Prevents the ingress of oxygen and moisture.[8][9][11] Opaque glass blocks UV light, which can catalyze the formation of radical species and accelerate oxidation.[7] |

| Purity | Ensure the material is free from metal and basic contaminants. | Trace metals can catalytically accelerate aerobic oxidation. Basic residues can deprotonate the thiol to the more reactive thiolate anion, significantly increasing the rate of dimerization.[6] |

| Location | Store in a dry, well-ventilated area away from incompatible materials. | Prevents accidental contact with strong oxidizing agents, which would cause rapid and exothermic degradation.[7][8][10] Good ventilation is a standard safety measure for handling chemicals that may be irritating.[12][13] |

Section 4: Protocol for Safe Handling and Aliquoting

Handling 3-Bromo-5-fluorobenzenethiol requires procedures that minimize its exposure to air. The following protocol is a self-validating system designed to protect both the user and the material.

Objective: To safely transfer and aliquot the thiol while preventing its exposure to atmospheric oxygen.

Materials:

-

3-Bromo-5-fluorobenzenethiol in its original container.

-

Schlenk line or glove box with an inert atmosphere (N₂ or Ar).

-

Dry, clean destination vials with PTFE-lined caps.

-

Dry, clean syringes and needles.

-

Appropriate Personal Protective Equipment (PPE): safety glasses, lab coat, compatible chemical-resistant gloves.

Methodology:

-

Preparation and Safety:

-

Perform all operations within a certified chemical fume hood.

-

Don the required PPE. Aromatic thiols can be skin and respiratory irritants.[11][13][14]

-

Allow the container of 3-Bromo-5-fluorobenzenethiol to equilibrate to room temperature before opening to prevent condensation of moisture from the air into the cold container.

-

-

Inert Atmosphere Purge:

-

If using a Schlenk line, carefully insert a needle connected to the inert gas line through the septum of the main container. Insert a second "exit" needle to allow for gas exchange.

-

Gently purge the headspace of the container with dry nitrogen or argon for 2-3 minutes. This displaces the oxygen-containing air.

-

Causality: This step is crucial as it creates a positive pressure of inert gas, preventing air from entering the vial when the compound is withdrawn.

-

-

Aliquoting:

-

While maintaining the inert gas flow, use a dry syringe to pierce the septum and withdraw the desired volume of the liquid thiol.

-

Quickly transfer the liquid to the pre-purged and labeled destination vial.

-

Causality: Using a syringe for liquid transfer under a positive pressure of inert gas is a standard air-free technique that provides the best protection against oxidation during handling.

-

-

Storage of Aliquots and Main Stock:

-

Securely cap the new aliquot vial. For added protection, wrap the cap and neck with Parafilm®.

-

Before removing the needles from the main stock container, ensure the inert gas flow is stopped and the container is sealed.

-

Return both the main stock container and the new aliquots to the recommended cool, dark, and dry storage conditions immediately.

-

Section 5: Workflow for Long-Term Storage and Use

Maintaining the integrity of 3-Bromo-5-fluorobenzenethiol requires a systematic approach from receipt to final use. The following workflow diagram illustrates the key decision and action points.

Conclusion

The chemical stability of 3-Bromo-5-fluorobenzenethiol is intrinsically linked to the susceptibility of its thiol group to aerobic oxidation. By understanding this primary degradation pathway, researchers can implement robust storage and handling protocols to preserve the compound's purity and reactivity. Adherence to storage under cool, dark, and inert conditions, coupled with meticulous air-free handling techniques, forms a self-validating system that ensures this critical building block performs reliably and consistently in sensitive research and development applications.

References

- Apollo Scientific.

- AK Scientific, Inc. (S)-(3-Bromo-5-fluorophenyl)

- Ossila Ltd.

- Fisher Scientific.

- TCI Chemicals.

- Fisher Scientific.

- Thermo Fisher Scientific.

- Thermo Fisher Scientific.

- Chem-Impex.

- Singh, R., & Whitesides, G. M. (1990). Effects of Aromatic Thiols on Thiol−Disulfide Interchange Reactions That Occur during Protein Folding. The Journal of Organic Chemistry.

- BCH3023. (2022). Oxidation of Thiols and Reduction of Disulfides. YouTube.

- Zhang, Y., et al. (2020). Improved Synthesis of the Thiophenol Precursor N-(4-Chloro-3-mercaptophenyl)picolinamide for Making the mGluR4 PET Ligand.

- Chemistry LibreTexts. (2023). Thiols and Sulfides.

- Tanemura, K., et al. (2011). Aerobic Oxidation of Thiols to Disulfides Catalyzed by Diaryl Tellurides under Photosensitized Conditions. The Journal of Organic Chemistry.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. m.youtube.com [m.youtube.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Improved Synthesis of the Thiophenol Precursor N-(4-Chloro-3-mercaptophenyl)picolinamide for Making the mGluR4 PET Ligand - PMC [pmc.ncbi.nlm.nih.gov]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. fishersci.com [fishersci.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

- 12. aksci.com [aksci.com]

- 13. downloads.ossila.com [downloads.ossila.com]

- 14. fishersci.com [fishersci.com]

Commercial availability and suppliers of 3-Bromo-5-fluorobenzenethiol

Strategic Sourcing & Synthesis Guide: 3-Bromo-5-fluorobenzenethiol

Executive Summary

3-Bromo-5-fluorobenzenethiol (CAS: 179161-18-3) is a critical halogenated aryl building block used extensively in the development of small molecule therapeutics, particularly kinase inhibitors and GPCR ligands. Its meta-substitution pattern (Br, F) provides unique electronic modulation and vectors for orthogonal functionalization—bromine for cross-coupling (Suzuki/Buchwald) and fluorine for metabolic stability or hydrogen bond modulation.

While commercially available, supply chain volatility often necessitates a "Make vs. Buy" decision matrix. This guide provides a dual-track strategy: a vetted supplier list for procurement and a validated synthetic protocol for in-house production from the ubiquitous precursor, 3-bromo-5-fluoroaniline.

Chemical Identity & Specifications

| Property | Specification |

| Chemical Name | 3-Bromo-5-fluorobenzenethiol |

| Synonyms | 3-Bromo-5-fluorothiophenol; 3-Bromo-5-fluorophenyl mercaptan |

| CAS Number | 179161-18-3 |

| MDL Number | MFCD18379736 |

| Molecular Formula | C₆H₄BrFS |

| Molecular Weight | 207.06 g/mol |

| Physical State | Colorless to light yellow liquid (often solidifies at low temp) |

| Purity Standard | ≥97% (GC/HPLC) |

| Storage | 2-8°C, Inert Atmosphere (Argon/Nitrogen). Air Sensitive. |

Commercial Supply Landscape

The commercial availability of 3-Bromo-5-fluorobenzenethiol is characterized by a "Spot Market" dynamic. Major catalog houses often list it, but inventory is frequently held by specialized synthesis boutiques.

Tier 1: Verified Suppliers (Stock/Rapid Lead Time)

| Supplier | Catalog # | Purity | Region | Notes |

| Oakwood Chemical | 062577 | 97% | USA (SC) | Reliable stock for gram-scale (1g, 5g). |

| Matrix Scientific | 114789 | 97% | USA (SC) | Good for early R&D quantities. |

| Neta Scientific | 062577-1G | 96% | USA (NJ) | Distributor for Oakwood/others. |

| Shanghai Amole | Custom | 98% | China | Primary source for bulk (>100g) orders. |

Tier 2: Aggregators (Variable Lead Time)

-

Sigma-Aldrich (Merck): Often sources from third parties; check "ships from" status.

-

Fisher Scientific: Lists via Thermo Scientific Chemicals (formerly Alfa Aesar/Maybridge).

Procurement Insight: For campaigns requiring >50g, lead times can extend to 4-6 weeks. In such cases, the synthetic route below (Section 4) is recommended for time-critical projects.

Synthetic Accessibility: The "Make" Protocol

When commercial stock is unavailable, the compound can be synthesized in 2 steps from 3-bromo-5-fluoroaniline (CAS 134168-97-1), which is widely available and inexpensive.

Methodology: Leuckart Thiophenol Synthesis Rationale: This route avoids the use of foul-smelling disulfides and provides a stable xanthate intermediate that can be purified before hydrolysis.

Workflow Diagram

Figure 1: Leuckart synthesis pathway converting the aniline precursor to the target thiol via a xanthate intermediate.

Detailed Protocol

Step 1: Diazotization

-

Charge: In a 3-neck round bottom flask, dissolve 3-bromo-5-fluoroaniline (1.0 eq) in 2M HCl (5.0 eq).

-

Cool: Chill the solution to 0°C using an ice/salt bath.

-

React: Dropwise add a solution of NaNO₂ (1.1 eq) in water. Maintain internal temperature <5°C.

-

Validate: Stir for 30 mins. Confirm diazotization by checking for a positive result with starch-iodide paper (turns blue/black instantly).

Step 2: Xanthylation

-

Prepare: In a separate flask, dissolve Potassium Ethyl Xanthate (1.2 eq) in water/sodium carbonate buffer (pH ~8) heated to 65°C.

-

Transfer: Slowly add the cold diazonium solution (from Step 1) to the hot xanthate solution over 30 minutes. Caution: Nitrogen gas evolution will be vigorous.

-

Workup: Cool to room temperature. Extract the oily xanthate intermediate with Ethyl Acetate. Wash with brine, dry over MgSO₄, and concentrate.

Step 3: Hydrolysis

-

Reflux: Dissolve the crude xanthate in Ethanol. Add KOH pellets (3.0 eq) . Reflux for 2 hours under Nitrogen.

-

Acidify: Cool and concentrate ethanol. Dilute residue with water.[1] Acidify carefully with 2M HCl to pH 2.

-

Isolate: Extract the liberated thiol with DCM. Dry and concentrate.

-

Purify: Distillation under reduced pressure or flash chromatography (Hexanes) yields the pure thiol.

Safety & Handling (The "Stench" Protocol)

Thiophenols possess a low odor threshold and can cause olfactory fatigue. Strict containment is required.

-

Engineering Controls: All operations must occur inside a functioning fume hood.

-

Neutralization: Keep a "Bleach Station" ready.

-

Recipe: 10% Sodium Hypochlorite (Bleach) solution.

-

Protocol: All glassware and syringes contacting the thiol must be soaked in bleach for 30 minutes before removal from the hood. This oxidizes the thiol (stench) to the sulfonate (odorless).

-

-

Storage: Store under Argon. Thiols oxidize to disulfides upon air exposure. If the liquid turns cloudy or solidifies unexpectedly, check for disulfide formation (reduction with Zn/AcOH can restore the thiol).

References

-

Oakwood Chemical. Product Datasheet: 3-Bromo-5-fluorobenzenethiol (062577). Retrieved from

-

Matrix Scientific. Catalog Entry: CAS 179161-18-3.[2][3] Retrieved from

-

Leuckart, R. (1890).[4] Eine neue Methode zur Darstellung aromatischer Mercaptane. Journal für Praktische Chemie, 41(1), 179-224. (Foundational chemistry for the xanthate route).

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 15020155 (3-Bromo-5-fluoroaniline). Retrieved from

-

Thermo Scientific Chemicals. Safety Data Sheet: 3-Bromo-5-fluoroaniline. Retrieved from

Sources

Reactivity of the thiol group in 3-Bromo-5-fluorobenzenethiol

Technical Guide: Reactivity & Orthogonal Functionalization of 3-Bromo-5-fluorobenzenethiol

CAS: 179161-18-3 Formula: C₆H₄BrFS Molecular Weight: 207.07 g/mol [1]

Executive Summary: The "Privileged Fragment" Architecture

3-Bromo-5-fluorobenzenethiol represents a high-value "privileged fragment" in Fragment-Based Drug Discovery (FBDD). Its utility lies in its orthogonal reactivity profile :

-

The Thiol (-SH): A soft nucleophile capable of forming thioethers, sulfonamides, or disulfides.[2]

-

The Aryl Bromide (-Br): A handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

-

The Fluorine (-F): A metabolic blocker that modulates lipophilicity (

) and pKa without participating in standard coupling reactions.

This guide provides a mechanistic analysis of the thiol group’s reactivity, specifically how the meta-positioned electron-withdrawing groups (EWG) alter its nucleophilicity and acidity compared to unsubstituted thiophenol.

Electronic Profile & Hammett Analysis[3]

To understand the reactivity of this specific thiol, we must quantify the electronic influence of the bromine and fluorine substituents.[2] Both are located at the meta positions relative to the thiol group.

Hammett Substituent Constants (

-

Bromine (-Br):

(Inductive withdrawal dominates). -

Fluorine (-F):

(Strong inductive withdrawal).

Theoretical pKa Shift:

The acidity of thiophenols follows the Hammett equation:

Implication for Researchers: The 3-Bromo-5-fluorobenzenethiol is significantly more acidic than typical thiophenols.

-

Deprotonation: Occurs readily with weak bases (e.g.,

, -

Nucleophilicity: The resulting thiolate anion is stabilized by the EWGs, making it a weaker nucleophile (harder) than electron-rich thiophenols. Higher reaction temperatures or more reactive electrophiles may be required for S-alkylation compared to standard protocols.

Reactivity Pathways & Orthogonal Logic

The central challenge in utilizing this scaffold is Chemo-selectivity . The thiol group is incompatible with many Pd-catalysts used to react the bromide (catalyst poisoning). Therefore, a protection-first strategy is often required.[2]

Visualizing the Reaction Matrix

Figure 1: Decision tree for functionalizing 3-Bromo-5-fluorobenzenethiol. Note the requirement for protection prior to Pd-coupling.

Experimental Protocols

Protocol A: Controlled S-Alkylation (Thioether Synthesis)

Objective: Selective reaction of the thiol without affecting the aryl bromide.

Reagents:

-

3-Bromo-5-fluorobenzenethiol (1.0 equiv)

-

Alkyl Halide (e.g., Benzyl bromide, 1.1 equiv)[2]

-

Base:

(1.2 equiv) — Preferred over -

Solvent: DMF or Acetonitrile (0.1 M)

Procedure:

-

Dissolve the thiol in dry DMF under

atmosphere. -

Add

. The mixture may turn yellow, indicating thiolate formation.[2] -

Stir for 15 minutes at room temperature (RT). Note: Due to high acidity, deprotonation is rapid.[2]

-

Add the alkyl halide dropwise.

-

Monitor by TLC/LC-MS. Conversion is typically complete within 1-2 hours at RT.

-

Workup: Dilute with EtOAc, wash with water (

) to remove DMF.[2] Dry over

Critical Insight: Do not use Pd-catalysts in this step. The free thiol will poison the catalyst.

Protocol B: Orthogonal C-C Bond Formation (Suzuki Coupling)

Objective: Reacting the C-Br bond while preserving the sulfur moiety.

The Problem: Free thiols (

Step 1: Protection (S-Silylation)

-

React thiol (1.0 equiv) with TIPS-Cl (1.1 equiv) and Imidazole (2.0 equiv) in DCM.

-

Standard aqueous workup yields S-(3-bromo-5-fluorophenyl)-triisopropylsilane.

Step 2: Suzuki-Miyaura Coupling

-

Substrate: S-TIPS protected aryl bromide.

-

Boronic Acid:

(1.2 equiv). -

Catalyst:

(5 mol%). Note: dppf ligand is robust against residual sulfur species. -

Base:

(3.0 equiv). -

Solvent: 1,4-Dioxane/Water (4:1).

-

Conditions: 90°C, 4-12 hours.[2]

Step 3: Deprotection (Optional)

-

If the free thiol is needed again, treat the coupled product with TBAF (Tetra-n-butylammonium fluoride) in THF.

Quantitative Data Summary

| Property | Value / Characteristic | Implication |

| pKa (Est.) | ~5.0 | Highly acidic. Deprotonates with weak bases. |

| Nucleophilicity | Moderate/Low | Slower |

| Pd-Compatibility | Incompatible (Free SH) | MUST protect SH before metal catalysis. |

| Metabolic Stability | High | Fluorine blocks para-hydroxylation (relative to SH). |

| Leaving Group Ability | High (Thiolate) | The anion is a stable leaving group; avoid conditions favoring |

Safety & Handling (Stench Management)

Like all low-molecular-weight thiols, 3-Bromo-5-fluorobenzenethiol possesses a potent, disagreeable odor and is a skin irritant.

-

Oxidation Hazard: Thiols oxidize to disulfides in air. Store under Argon at -20°C.

-

Bleach Protocol: All glassware and syringes must be soaked in a 10% hypochlorite (Bleach) solution immediately after use to oxidize residual thiol to the odorless sulfonate.

-

Vapor Control: Use a dedicated fume hood. Do not use rotary evaporators shared with "clean" chemistry without a bleach trap between the condenser and the pump.

References

-

Hammett Constants & Acidity: Hansch, C., Leo, A., & Taft, R. W. (1991).[2] A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195.[2]

-

Pd-Catalyzed Coupling of Thiols: Murata, M., & Buchwald, S. L. (2004).[2][3] A General and Efficient Method for the Palladium-Catalyzed Cross-Coupling of Thiols and Secondary Phosphines.[3] Tetrahedron, 60(34), 7397-7403.[2]

-

Thiol Protection Strategies: Greene, T. W., & Wuts, P. G. M. (1999).[2] Protective Groups in Organic Synthesis. Wiley-Interscience. (Referencing S-TIPS stability).

-

Compound Data: PubChem CID 11235276 (Isomer Reference) & Matrix Scientific Product Data for CAS 179161-18-3. [2]

Sources

Technical Guide: Strategic Derivatization of 3-Bromo-5-fluorobenzenethiol

Topic: Derivatization of 3-Bromo-5-fluorobenzenethiol for Further Synthesis Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Specialists.[1]

Executive Summary: The "Privileged" Meta-Substitution

3-Bromo-5-fluorobenzenethiol (CAS: 179161-18-3 / 922553-50-0) represents a high-value "privileged fragment" in medicinal chemistry.[1] Its utility stems from its 1,3,5-substitution pattern , which prevents steric crowding while offering three distinct vectors for chemical expansion:[1]

-

The Thiol (-SH): A soft nucleophile for "anchor" chemistry (S-alkylation/arylation).[1]

-

The Bromide (-Br): An electrophilic handle for metal-catalyzed cross-coupling (Suzuki/Buchwald).[1]

-

The Fluorine (-F): A metabolic blocker that modulates pKa and lipophilicity without participating in standard coupling conditions.[1]

This guide outlines the precise, self-validating protocols required to manipulate this scaffold, specifically addressing the incompatibility between free thiols and palladium catalysts.

Physicochemical Profile & Reactivity Matrix

Before initiating synthesis, the reactivity profile must be understood to prevent polymerization (disulfides) or catalyst poisoning.[1]

| Property | Value (Est.) | Implications for Synthesis |

| pKa (-SH) | ~6.0–6.5 | More acidic than thiophenol (pKa 6.[1]6) due to electron-withdrawing Br/F. Deprotonates readily with weak bases (K₂CO₃, Et₃N).[1] |

| LogP | ~3.1 | Lipophilic.[1] Requires non-polar or dipolar aprotic solvents (DMF, DCM, Toluene).[1] |

| Nucleophilicity | High (Soft) | Excellent for S_N2 reactions; prone to oxidation to disulfide (Ar-S-S-Ar) in air.[1] |

| Electrophilicity | Moderate | The C-Br bond is activated for Pd-insertion but requires S-protection first.[1] |

Module 1: The Thiol "Anchor" (S-Functionalization)

Objective: Secure the sulfur atom to prevent catalyst poisoning in subsequent steps or to establish the primary pharmacophore linkage.[1]

Protocol A: Chemoselective S-Alkylation

Context: This is the most common first step.[1] The electron-withdrawing nature of the ring (Br/F) makes the thiolate highly stable but also less nucleophilic than alkyl thiols, requiring slightly elevated temperatures for hindered electrophiles.[1]

Reagents:

-

Base: K₂CO₃ (mild) or Cs₂CO₃ (for faster kinetics).[1]

-

Solvent: DMF or Acetonitrile (MeCN).[1]

-

Electrophile: Alkyl halide (R-X).[1]

Step-by-Step Workflow:

-

Inerting: Charge a reaction vessel with 3-Bromo-5-fluorobenzenethiol (1.0 eq) and flush with N₂. Crucial: Oxygen leads to rapid disulfide dimerization.

-

Deprotonation: Add anhydrous MeCN followed by K₂CO₃ (1.5 eq). Stir for 15 min at RT.[1] The solution will likely turn yellow (thiolate formation).[1]

-

Addition: Add the alkyl halide (1.1 eq) dropwise.

-

Monitor: Stir at RT (for primary halides) or 60°C (for secondary). Monitor via TLC/LCMS.[1]

-

Workup: Dilute with EtOAc, wash with water x3 (to remove DMF/MeCN), then brine. Dry over Na₂SO₄.[1]

Self-Validating Checkpoint:

-

LCMS: Disappearance of mass [M-H]⁻ (205/207) and appearance of product mass.[1]

-

NMR: Loss of the -SH proton signal (typically ~3.5–4.0 ppm singlet, broad).[1]

Module 2: The Bromide "Pivot" (Cross-Coupling)

Objective: Extend the carbon skeleton via Palladium-catalyzed coupling.[1] Critical Constraint: Free thiols poison Pd catalysts. You must protect the thiol (e.g., as a thioether from Module 1 or a silyl sulfide) before attempting this step.[1]

Protocol B: Suzuki-Miyaura Coupling (on S-Protected Substrate)

Context: Coupling the aryl bromide with boronic acids.[1]

Reagents:

-

Catalyst: Pd(dppf)Cl₂·DCM (Robust) or Pd(PPh₃)₄ (Standard).[1]

-

Base: K₃PO₄ (3.0 eq) or Na₂CO₃ (2.0 eq).[1]

-

Solvent: 1,4-Dioxane/Water (4:1).[1]

Step-by-Step Workflow:

-

Preparation: Dissolve the S-alkylated derivative (1.0 eq) and Aryl-Boronic Acid (1.2 eq) in 1,4-Dioxane.

-

Degassing: Sparge with Argon for 10 minutes. Oxygen destroys the active Pd(0) species.

-

Catalysis: Add Pd(dppf)Cl₂ (0.05 eq) and the aqueous base.

-

Reaction: Heat to 80–90°C for 2–4 hours.

-

Scavenging: After cooling, filter through Celite to remove Pd black.[1]

Mechanism & Logic:

The sulfur atom, now alkylated, is sterically bulked and electronically engaged, significantly reducing its ability to bind irreversibly to the Palladium center, allowing the catalytic cycle (Oxidative Addition

Module 3: Advanced Scaffolding (Heterocycle Formation)

Objective: Use the scaffold to build fused ring systems like Benzo[b]thiophenes . Note: Since the Br is meta to the SH, you cannot do a direct intramolecular displacement. You must use the ortho positions (C2 or C6) via C-H activation or electrophilic cyclization.[1]

Protocol C: Synthesis of 2-Substituted Benzo[b]thiophenes

Strategy: S-Alkylation with an alkyne or ketone followed by cyclization.[1]

-

Alkylation: React thiol with a propargyl bromide to form the aryl propargyl sulfide.[1]

-

Isomerization/Cyclization: Treat with base (t-BuOK) or a gold catalyst (AuCl₃) to induce cyclization at the ortho-position.[1]

Visualization of Workflows

Diagram 1: Divergent Synthesis Pathways

This diagram illustrates the decision tree for derivatizing the scaffold.

Caption: Strategic decision map. Note the red dashed line indicating that direct Pd-coupling on the free thiol is forbidden due to catalyst poisoning.

Diagram 2: The "Protect-Couple" Logic Flow

Detailed logic for the Suzuki coupling workflow.

Caption: The mandatory sequential workflow to enable Palladium catalysis on thiophenol derivatives.

Process Safety & Handling

Odor Control (Stench Management)

Benzenethiols possess a potent, disagreeable odor with a low detection threshold.[1]

-

Containment: All weighing and transfers must occur within a functioning fume hood.

-

Decontamination: Glassware should be soaked in a Bleach (NaOCl) bath immediately after use.[1] The bleach oxidizes the thiol to the odorless sulfonic acid.

-

Reaction:

[1]

-

Stability[2][3]

-

Oxidation: The compound will slowly oxidize to the disulfide (yellow solid) if left in air.[1] Store under Nitrogen/Argon at 2–8°C.

References

-

Sigma-Aldrich. Palladium-Catalyzed Cross-Coupling Reactions.[1] (General protocols for Suzuki/Buchwald).

-

Nobel Prize Committee. Palladium-Catalyzed Cross Couplings in Organic Synthesis.[1] (Mechanistic grounding).[1]

-

ChemicalBook. Synthesis of Benzothiophene Derivatives. (Cyclization strategies relevant to thiophenols).

-

PubChem. 3-Bromo-5-fluorobenzenethiol Compound Summary. (Physical properties and safety data). (Note: Link directs to closest structural analog or specific isomer entry depending on database update).

Sources

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of 3-Bromo-5-fluorobenzenethiol

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini AI

Introduction: Navigating the Challenges of Thiol-Containing Substrates in Palladium Catalysis

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic organic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This palladium-catalyzed reaction between an organoboron species and an organohalide has found widespread application in the synthesis of complex molecules, including pharmaceuticals and functional materials.[1] However, the presence of certain functional groups can pose significant challenges to the catalytic cycle. Among these, the thiol (-SH) group is particularly notorious for its ability to poison palladium catalysts, thereby inhibiting or completely shutting down the desired cross-coupling process.[3]

This technical guide provides a comprehensive overview and detailed protocols for the successful application of 3-Bromo-5-fluorobenzenethiol in Suzuki-Miyaura cross-coupling reactions. Direct coupling of this substrate is highly challenging due to the coordinating and poisoning nature of the free thiol. Therefore, a robust three-step strategy is presented, involving:

-

Protection of the thiol group as an S-acetyl thioester.

-

Suzuki-Miyaura cross-coupling of the protected S-(3-bromo-5-fluorophenyl) ethanethioate.

-

Deprotection of the S-acetyl group to unveil the desired biarylthiol.

This approach ensures the integrity of the palladium catalyst and allows for high-yielding synthesis of the target molecules. The protocols provided herein are designed to be self-validating, with explanations for the choice of reagents and conditions to guide researchers in adapting these methods to their specific needs.

Physicochemical Properties of 3-Bromo-5-fluorobenzenethiol and its S-Acetyl Derivative

| Compound | Structure | Molecular Formula | Molecular Weight | Appearance (Predicted) |

| 3-Bromo-5-fluorobenzenethiol | C₆H₄BrFS | 207.07 g/mol | Colorless to light yellow liquid with a characteristic thiol odor. | |

| S-(3-bromo-5-fluorophenyl) ethanethioate | C₈H₆BrFOS | 249.10 g/mol | Colorless to pale yellow solid or oil. |

PART 1: The Strategic Imperative of Thiol Protection

The lone pair of electrons on the sulfur atom of a thiol readily coordinate to the palladium center of the catalyst. This strong coordination can lead to the formation of stable palladium-thiolate complexes, effectively removing the active catalyst from the catalytic cycle and leading to reaction failure.[3] To circumvent this, the nucleophilicity of the sulfur atom must be temporarily masked with a protecting group.

The S-acetyl group is an ideal choice for this purpose due to several key advantages:

-

Ease of Introduction: It can be readily introduced under mild conditions.

-

Stability: The resulting thioester is stable to the basic conditions and the palladium catalyst employed in the Suzuki-Miyaura reaction.[3]

-

Facile Cleavage: The S-acetyl group can be selectively removed under basic or acidic conditions that are typically compatible with a wide range of functional groups present in the coupled product.[4]

Experimental Protocols

Protocol 1: S-Acetylation of 3-Bromo-5-fluorobenzenethiol

This protocol describes the protection of the thiol group of 3-Bromo-5-fluorobenzenethiol as a thioacetate. This is a crucial first step to prevent catalyst poisoning in the subsequent Suzuki-Miyaura reaction.

Materials:

-

3-Bromo-5-fluorobenzenethiol

-

Acetic anhydride

-

Pyridine (or another suitable base like triethylamine)

-

Dichloromethane (DCM) or another suitable aprotic solvent

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a clean, dry round-bottom flask, dissolve 3-Bromo-5-fluorobenzenethiol (1.0 eq) in dichloromethane.

-

To the stirred solution, add pyridine (1.2 eq).

-

Cool the mixture to 0 °C using an ice bath.

-

Slowly add acetic anhydride (1.1 eq) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) indicates complete consumption of the starting material.

-

Quench the reaction by adding 1 M HCl solution and transfer the mixture to a separatory funnel.

-

Separate the organic layer and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude S-(3-bromo-5-fluorophenyl) ethanethioate can be purified by column chromatography on silica gel if necessary.

Protocol 2: Suzuki-Miyaura Cross-Coupling of S-(3-bromo-5-fluorophenyl) ethanethioate